molecular formula C28H23NO4 B557939 Fmoc-3-(2-naphthyl)-D-alanine CAS No. 138774-94-4

Fmoc-3-(2-naphthyl)-D-alanine

Cat. No. B557939
M. Wt: 437.5 g/mol
InChI Key: JYUTZJVERLGMQZ-AREMUKBSSA-N
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Description

“Fmoc-3-(2-naphthyl)-D-alanine” is an Fmoc-protected alanine derivative . It is an intermediate used in the preparation of phosphoserine-containing tetrapeptides with hydrophobic N-terminal acyl groups as inhibitors of the BRCA1 protein .


Molecular Structure Analysis

The molecular formula of “Fmoc-3-(2-naphthyl)-D-alanine” is C28H23NO4 . The InChI Key is JYUTZJVERLGMQZ-AREMUKBSSA-N .


Chemical Reactions Analysis

“Fmoc-3-(2-naphthyl)-D-alanine” is used as an intermediate in the preparation of phosphoserine-containing tetrapeptides . These tetrapeptides have hydrophobic N-terminal acyl groups and act as inhibitors of the BRCA1 protein .


Physical And Chemical Properties Analysis

“Fmoc-3-(2-naphthyl)-D-alanine” is a white powder . It has a molecular weight of 437.50 g/mol. It is slightly soluble in water .

Scientific Research Applications

  • Enantioselective Separation and Detection : Fmoc derivatives, including Fmoc-3-(2-naphthyl)-D-alanine, are used for the highly selective enantioseparation and sensitive detection of secondary amino acids (Żukowski, Pawlowska, & Armstrong, 1992).

  • Synthesis of Glycoconjugates : Fmoc-protected amino acids serve as building blocks in the synthesis of complex molecules such as glycoconjugates, which have applications in glycobiology (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).

  • Peptide Synthesis Monitoring : Fmoc as an N-α-protecting group in peptide synthesis can be monitored using Raman spectroscopy, offering insights into peptide conformation and structure (Larsen, Christensen, Holm, Zillmer, & Nielsen, 1993).

  • Synthesis Method Improvement : Research on the synthesis of Fmoc-amino acids, including Fmoc-3-(2-naphthyl)-D-alanine, focuses on improving methods to reduce side reactions and improve yield (Tessier, Albericio, Pedroso, Grandas, Eritja, Giralt, Granier, & van Rietschoten, 1983; 2009).

  • Self-Assembly and Gelation Studies : Fmoc-conjugated peptides, including those with Fmoc-3-(2-naphthyl)-D-alanine, are studied for their self-assembly and gelation properties, which are crucial for developing biomaterials (Eckes, Mu, Ruehle, Ren, & Suggs, 2014).

  • Antimicrobial and Anticancer Agents : Fmoc-conjugated tripeptides, including those with Fmoc-3-(2-naphthyl)-D-alanine, show potential as antimicrobial and anticancer agents, demonstrating the bioactive potential of these compounds (Nahhas, Chang, & Webster, 2018).

  • Analytical Applications : Fmoc derivatives are used in analytical applications such as the separation and detection of amino acids and peptides, enhancing the understanding of these compounds' properties (Li, Baek, Jo, & Lee, 2005).

Safety And Hazards

“Fmoc-3-(2-naphthyl)-D-alanine” should be handled with personal protective equipment, including face protection . It should be stored in conditions recommended by the supplier . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUTZJVERLGMQZ-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-(2-naphthyl)-D-alanine

CAS RN

138774-94-4
Record name Fmoc-D-2-Naphthylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP6G2WBA2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J Wang, H Wang, Z Song, D Kong, X Chen… - Colloids and Surfaces B …, 2010 - Elsevier
In this study, we reported on the incorporation of a novel supramolecular hydrogel into agarose hydrogel to create a hybrid hydrogel. Both the supramolecular hydrogel and the hybrid …
Number of citations: 43 www.sciencedirect.com
JR Holder, RM Bauzo, Z Xiang… - Journal of medicinal …, 2002 - ACS Publications
The melanocortin pathway is an important participant in obesity and energy homeostasis. The centrally located melanocortin-3 and melanocortin-4 receptors (MC3R, MC4R) are …
Number of citations: 98 pubs.acs.org
JR Holder, Z Xiang, RM Bauzo… - Journal of medicinal …, 2002 - ACS Publications
The melanocortin pathway is involved in the regulation of several physiological functions including skin pigmentation, steroidogenesis, obesity, energy homeostasis, and exocrine gland …
Number of citations: 74 pubs.acs.org
JR Holder, RM Bauzo, Z Xiang… - Journal of medicinal …, 2002 - ACS Publications
The melanocortin pathway is an important participant in skin pigmentation, steroidogenesis, obesity, energy homeostasis and exocrine gland function. The centrally located melanocortin…
Number of citations: 96 pubs.acs.org
A Todorovic, CJ Lensing, JR Holder… - ACS chemical …, 2018 - ACS Publications
The melanocortin system regulates an array of diverse physiological functions including pigmentation, feeding behavior, energy homeostasis, cardiovascular regulation, sexual function, …
Number of citations: 5 pubs.acs.org
H Wang, X Ji, M Ahmed, F Huang… - Journal of Materials …, 2019 - pubs.rsc.org
Anionic pollutants are becoming more and more prevalent in the hydrosphere due to the extensive use of industrial raw materials. This can lead to a variety of problems that impact both …
Number of citations: 59 pubs.rsc.org
SR Doering - 2016 - search.proquest.com
Despite aggressive public health initiatives over the last few decades, the proportion of the population who are obese and overweight continues to expand at an alarming rate. A …
Number of citations: 1 search.proquest.com
J Zhang, Y Hu, Y Li, J Zhang, Y Hu, Y Li - Gel Chemistry: Interactions …, 2018 - Springer
The cross-linking of long-chain polymeric gelators has been shown to be an effective driving force for the formation of polymer gels. In this chapter, various polymer gels are discussed …
Number of citations: 0 link.springer.com
D Cornwell - 2016 - etheses.whiterose.ac.uk
Low-molecular-weight gelators (LMWGs) form a network via non-covalent interactions to immobilise the surrounding bulk solvent and form a gel. Whilst such gels are highly responsive …
Number of citations: 3 etheses.whiterose.ac.uk
Y Zhai - 2015 - rave.ohiolink.edu
Protein tyrosine phosphatases (PTPs) are proteins which are responsible for removing phosphate group on tyrosine. Although the reaction mechanism of dephosphorylation has been …
Number of citations: 2 rave.ohiolink.edu

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